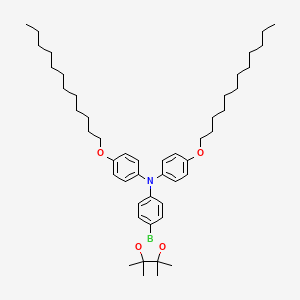
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of dodecyloxy groups and a boron-containing dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps:
Formation of the Dodecyloxy Groups: The initial step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form dodecyloxybenzene.
Introduction of the Aniline Group: The dodecyloxybenzene is then nitrated to form dodecyloxy nitrobenzene, which is subsequently reduced to dodecyloxy aniline.
Coupling with Boronic Acid Derivative: The final step involves the coupling of dodecyloxy aniline with a boronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates), converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of dodecyloxybenzaldehyde or dodecyloxybenzoic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis. Its boronic acid moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly as enzyme inhibitors. The dodecyloxy groups may enhance the compound’s lipophilicity, potentially aiding in membrane permeability.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the dodecyloxy groups.
4-(Dodecyloxy)aniline: Contains the dodecyloxy groups but lacks the boronic acid moiety.
Phenylboronic Acid: Contains the boronic acid moiety but lacks the dodecyloxy and aniline groups.
Propiedades
Fórmula molecular |
C48H74BNO4 |
|---|---|
Peso molecular |
739.9 g/mol |
Nombre IUPAC |
N,N-bis(4-dodecoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C48H74BNO4/c1-7-9-11-13-15-17-19-21-23-25-39-51-45-35-31-43(32-36-45)50(42-29-27-41(28-30-42)49-53-47(3,4)48(5,6)54-49)44-33-37-46(38-34-44)52-40-26-24-22-20-18-16-14-12-10-8-2/h27-38H,7-26,39-40H2,1-6H3 |
Clave InChI |
NCBJBXQCMITTCG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)
![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)


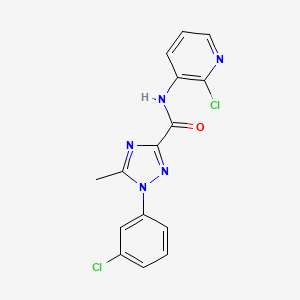
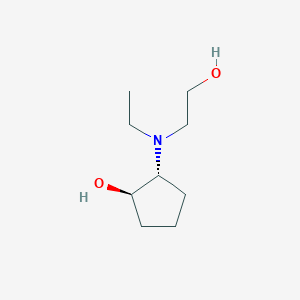
![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
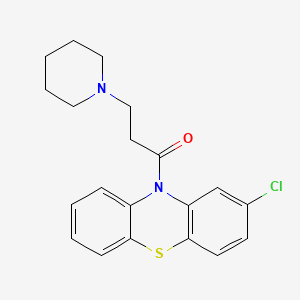
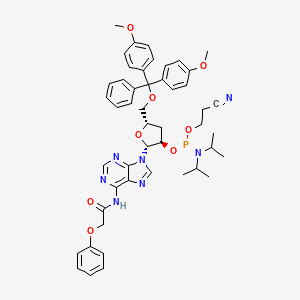

![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
